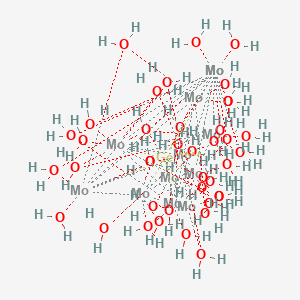![molecular formula C20H11N4Na3O9S B13764632 Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt CAS No. 72230-95-6](/img/structure/B13764632.png)
Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulfonic acid groups, which enhance its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenolic compound to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium salt and the efficiency of the coupling reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The sulfonic acid groups enhance its solubility, allowing it to penetrate aqueous environments effectively. The molecular targets and pathways involved include:
Binding to proteins: The compound can bind to proteins, altering their structure and function.
Interaction with cellular components: It can interact with cellular membranes and other structures, affecting their properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, sodium salt]
- Benzoic acid, 3,3’-[(3,7-disulfo-1,5-naphthalenediyl)bis(azo)]bis[6-hydroxy-, hexasodium salt]
Uniqueness
Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is unique due to its specific sulfonic acid and azo group arrangement, which provides distinct solubility and color properties. This makes it particularly valuable in applications requiring high solubility and vibrant colors.
Propriétés
Numéro CAS |
72230-95-6 |
|---|---|
Formule moléculaire |
C20H11N4Na3O9S |
Poids moléculaire |
552.4 g/mol |
Nom IUPAC |
trisodium;2,5-bis[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H14N4O9S.3Na/c25-16-5-2-10(7-13(16)19(27)28)21-22-12-1-4-15(18(9-12)34(31,32)33)24-23-11-3-6-17(26)14(8-11)20(29)30;;;/h1-9,25-26H,(H,27,28)(H,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
Clé InChI |
JFUUNPZIKZIBMH-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)

![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)








![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
